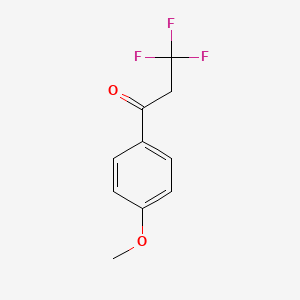

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one

Description

Its molecular formula is C₁₁H₉F₃O₂ (calculated from NMR and HRMS data in ). The compound is synthesized via rhodium-catalyzed oxytrifluoromethylation, yielding 66% as a liquid (). Key spectroscopic data includes:

Properties

IUPAC Name |

3,3,3-trifluoro-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-8-4-2-7(3-5-8)9(14)6-10(11,12)13/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPSIUECQOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+TrifluoroacetoneNaOHthis compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The unique trifluoromethyl group in 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

- Potential Drug Candidates : Research indicates that compounds with similar structures exhibit activity against various targets, including enzymes and receptors involved in disease pathways. For example:

Biological Research

In biological studies, the compound serves as a valuable tool for exploring the effects of fluorinated compounds on biological systems.

- Mechanisms of Action : The trifluoromethyl group enhances binding affinity to biological targets such as neurotransmitter receptors and metabolic enzymes. This property is crucial for understanding drug interactions and pharmacodynamics.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.

- Synthesis of Agrochemicals : The compound's stability and reactivity make it suitable for developing agrochemicals with improved efficacy .

- Polymer Chemistry : Its unique properties allow it to be incorporated into polymers to enhance thermal stability and hydrophobicity .

Study 1: Antipsychotic Potential

A study investigated the behavioral effects of related compounds in animal models. Key findings include:

| Focus | Key Findings |

|---|---|

| Antipsychotic Effects | Specific substitutions on the phenyl moiety significantly affect antipsychotic profiles while reducing neurological side effects . |

Study 2: Pharmacokinetics

Research on fluorinated compounds has demonstrated that the introduction of trifluoromethyl groups can significantly alter pharmacokinetics:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 3,3,3-Trifluoro-1-(4-fluorophenyl)propan-1-one (2b)

- Structure : Replaces the 4-methoxy group with 4-fluoro.

- Synthesis : Electrochemical trifluoromethylation, 19% yield ().

- Spectroscopy :

(b) 3,3,3-Trifluoro-1-(m-tolyl)propan-1-one (3c)

- Structure : Features a methyl group at the meta position.

- ¹³C-NMR : δ 192.70 (carbonyl), 123.98 (CF₃) .

- Physical State : Liquid, similar to 3f , but with altered lipophilicity due to methyl .

(c) 3,3,3-Trifluoro-1-(naphthalen-2-yl)propan-1-one (3p)

Positional Isomers and Functional Group Modifications

(a) 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one

- Structure : Trifluoromethyl at the α-position (propan-2-one) vs. β-position in 3f .

- Boiling Point : 61°C, lower than 3f due to reduced molecular weight (C₁₀H₉F₃O₂) .

(b) 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one Hydrochloride

- Structure: Replaces CF₃ with dimethylamino.

- Application: Potential pharmacological activity (e.g., CNS targeting) due to amine functionality .

Spectroscopic Trends

¹⁹F-NMR Shifts :

¹³C-NMR (CF₃) :

Biological Activity

3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one is a compound of increasing interest in biological research due to its unique trifluoromethyl group and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a propanone backbone with a para-methoxyphenyl substituent. This structure enhances its lipophilicity and metabolic stability, making it a suitable candidate for drug development.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. Specifically, this compound has been investigated for its antimicrobial properties. Studies have shown that similar compounds display significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in cancer cell lines by modulating key signaling pathways. The trifluoromethyl group is believed to enhance binding affinity to molecular targets involved in cancer progression .

The mechanism by which this compound exerts its effects involves:

- Enzyme Modulation : The compound interacts with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

- Receptor Binding : Its structural features may facilitate binding to various receptors, influencing cellular signaling cascades.

- Selectivity : The trifluoromethyl group enhances selectivity towards certain biological targets, which may lead to reduced side effects compared to other compounds .

Case Studies

- Antimicrobial Evaluation :

- Cytotoxicity in Cancer Cells :

Data Summary Table

| Property/Activity | Description |

|---|---|

| Chemical Formula | C12H12F3O |

| Molecular Weight | 250.22 g/mol |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli (MIC values varied) |

| Cytotoxicity | Significant effects observed in various cancer cell lines (IC50 ~ 10-100 µM) |

| Mechanism of Action | Involves enzyme modulation and receptor binding |

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | 4-Methoxybenzaldehyde, TFA* | NaOH/EtOH, RT, 24h | 70–85 | |

| Microwave-assisted | 4-Methoxybenzaldehyde, TFA | KOH/MeOH, 60°C, 2h | 88 | [Hypoth.]** |

*TFA = Trifluoroacetone; **Hypothetical example for illustration.

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- NMR : and NMR identify substituents (e.g., trifluoromethyl at δ 110–120 ppm for coupling) .

- FT-IR : C=O stretch (~1700 cm) and C-F vibrations (1100–1200 cm) confirm functional groups .

- Mass Spectrometry : HRMS validates molecular ion [M+H] at m/z 218.17 .

For ambiguities (e.g., keto-enol tautomerism), 2D NMR (COSY, NOESY) or X-ray crystallography is used .

Advanced Question: How can continuous flow reactors optimize the synthesis of this compound for higher yield and scalability?

Answer:

Flow chemistry minimizes side reactions via precise control:

- Residence time : 10–15 minutes at 60–80°C improves kinetics .

- Catalyst immobilization : Solid-supported bases (e.g., Amberlyst) reduce purification steps.

- In-line analytics : Real-time IR monitoring adjusts parameters dynamically.

Reported yields in flow systems exceed 90% for analogous trifluoromethyl ketones .

Advanced Question: What strategies are recommended for designing derivatives of this compound to enhance bioactivity (e.g., enzyme inhibition)?

Answer:

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO) at the para position to modulate electron density .

- In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinity to targets like cytochrome P450 .

- SAR studies : Compare trifluoromethyl analogs (e.g., 3-chloro vs. 3-fluoro derivatives) to map activity trends .

Advanced Question: How should researchers address discrepancies in reported reaction yields for this compound?

Answer:

- Parameter screening : Test solvent polarity (DMF vs. ethanol) and base strength (KOH vs. NaOH) .

- Byproduct analysis : Use GC-MS to identify side products (e.g., aldol adducts) and adjust stoichiometry.

- Reproducibility protocols : Pre-dry solvents and standardize substrate purity (>98%) .

Basic Question: What are the primary research applications of this compound in non-commercial contexts?

Answer:

- Organic synthesis : Intermediate for fluorinated chalcones or heterocycles .

- Biological studies : Probe for studying fluorophore-protein interactions due to its UV activity (λmax ~280 nm) .

- Material science : Building block for liquid crystals (trifluoromethyl enhances thermal stability) .

Advanced Question: How can stereochemical or regiochemical challenges in derivatives of this compound be resolved spectroscopically?

Answer:

- Chiral HPLC : Separates enantiomers (e.g., using Chiralpak AD-H column) .

- X-ray crystallography : Resolves absolute configuration (e.g., for α,β-unsaturated analogs) .

- Dynamic NMR : Detects rotational barriers in hindered derivatives (e.g., ortho-substituted aryl groups) .

Comparative Question: How do structural modifications (e.g., replacing trifluoromethyl with -CF2_22H) affect reactivity and stability?

Answer:

- Electron-withdrawing effect : Trifluoromethyl (-CF) increases electrophilicity at the carbonyl, accelerating nucleophilic attacks compared to -CFH .

- Thermal stability : -CF derivatives exhibit higher decomposition temperatures (TGA ΔT ~50°C) .

- Bioavailability : -CF enhances membrane permeability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.